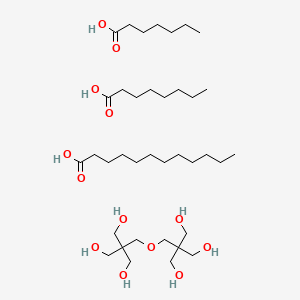

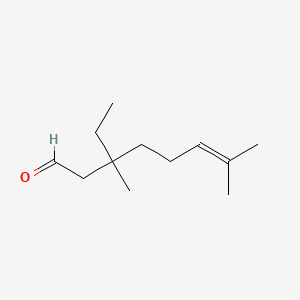

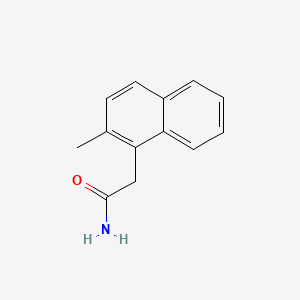

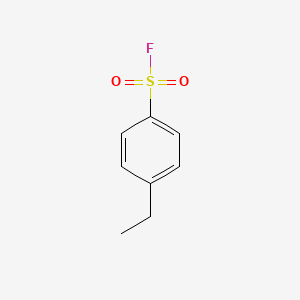

![molecular formula C10H11N3OS2 B1619790 5-(2-Ethoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol CAS No. 52494-34-5](/img/structure/B1619790.png)

5-(2-Ethoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol

描述

“5-(2-Ethoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol” is a chemical compound that belongs to the family of thiadiazoles . Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms . They are aromatic due to their two double bonds and the sulfur lone pair . This compound is used for industrial and scientific research purposes .

科研应用

Anticancer and Neuroprotective Activities

One notable derivative within the thiadiazole class, 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT), has shown promising results in anticancer studies. FABT inhibited the proliferation of various tumor cells, including those derived from nervous system cancers (medulloblastoma/rhabdosarcoma, neuroblastoma, and glioma) and peripheral cancers like colon adenocarcinoma and lung carcinoma. The compound's anticancer effect was attributed to decreased cell division and inhibited cell migration. Interestingly, FABT also exhibited neuroprotective activity in neuronal cultures exposed to neurotoxic agents, highlighting its potential as a multifunctional therapeutic agent (W. Rzeski, J. Matysiak, & M. Kandefer-Szerszeń, 2007).

Antimicrobial Properties

Novel quaternary ammonium salts (QAS) derivatives, including 5-phenyl-1,3,4-oxadiazole-2-thiol (POT) analogues, have been explored for their antimicrobial effectiveness. These compounds displayed potent antimicrobial effects against common pathogens such as S. aureus and E. coli, with relatively low cytotoxicity against human cell lines. The antibacterial mechanism is believed to involve the QAS fixing on cell wall surfaces, leading to the release of bacterial cytoplasm. This study opens new avenues for developing antimicrobial agents that are effective in both clinical and agricultural settings (Xianrui Xie et al., 2017).

Synthetic Methodologies and Applications

Research has also focused on the synthesis of 2-aryl(hetaryl)-5-phenylamino-1,3,4-thiadiazoles, compounds known for their high biological activity. These derivatives exhibit antimicrobial, antituberculous, antiphlogistic properties, and inhibit the development of certain cancers. However, the lack of convenient synthesis methods for 2,5-disubstituted 1,3,4-thiadiazoles has restricted their application in medical practice. Innovations in synthesis methodologies could significantly enhance the accessibility and clinical utility of these compounds (Y. Efimova et al., 2009).

Safety And Hazards

According to the Safety Data Sheets, if inhaled, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water, do not induce vomiting, and call a doctor or Poison Control Center immediately .

性质

IUPAC Name |

5-(2-ethoxyanilino)-3H-1,3,4-thiadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS2/c1-2-14-8-6-4-3-5-7(8)11-9-12-13-10(15)16-9/h3-6H,2H2,1H3,(H,11,12)(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKBYGCJOHFNQNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC2=NNC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351295 | |

| Record name | 5-(2-Ethoxyanilino)-1,3,4-thiadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Ethoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol | |

CAS RN |

52494-34-5 | |

| Record name | 5-(2-Ethoxyanilino)-1,3,4-thiadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。